An In-Depth Technical Guide to 9-Anthraceneethanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 9-Anthraceneethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthraceneethanol, with the CAS number 54060-73-0 , is a fluorescent aromatic alcohol that holds significant potential in various scientific domains, particularly in analytical chemistry and as a building block in organic synthesis.[1] Its rigid, polycyclic anthracene core coupled with a reactive hydroxyl group makes it a valuable tool for researchers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility in drug development and advanced analytical techniques.
Core Molecular and Physical Properties
9-Anthraceneethanol, also known by its IUPAC name 2-(anthracen-9-yl)ethanol, possesses the molecular formula C₁₆H₁₄O and a molecular weight of approximately 222.28 g/mol .[1] The defining structural feature of this molecule is the anthracene moiety, a tricyclic aromatic hydrocarbon, attached to an ethanol group at the 9-position. This structure is the foundation of its unique photophysical properties.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 54060-73-0 | [1] |
| Molecular Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| IUPAC Name | 2-(anthracen-9-yl)ethanol | [1] |
| Synonyms | 9-(2-Hydroxyethyl)anthracene, 2-(9-Anthryl)ethanol | [1][2] |
| Appearance | Light yellow to yellow to green powder/crystal | |
| Melting Point | 121.0 to 125.0 °C | |
| Solubility | Soluble in many organic solvents. | [3] |
Photophysical Characteristics: A Fluorescent Beacon
The extended π-conjugated system of the anthracene core in 9-Anthraceneethanol is responsible for its characteristic fluorescence.[3] While specific spectral data for 9-Anthraceneethanol is not extensively published, the photophysical properties can be inferred from the parent anthracene molecule and similarly substituted derivatives. Anthracene typically exhibits strong absorption in the ultraviolet region with multiple vibronic bands and emits blue fluorescence with a high quantum yield.[4][5]
The absorption and emission maxima of anthracene derivatives are sensitive to the solvent environment.[4][6] The ethanol substituent in 9-Anthraceneethanol can influence these properties through electronic and steric effects. It is anticipated that 9-Anthraceneethanol will display absorption maxima in the range of 350-400 nm and fluorescence emission in the 400-450 nm range. The inherent fluorescence of this molecule is a key attribute that underpins its major applications.
Synthesis of 9-Anthraceneethanol
A logical synthetic pathway would involve the reduction of a 9-anthraceneacetyl derivative. For instance, 9-anthraceneacetic acid could be esterified and then reduced to yield 9-Anthraceneethanol.
Conceptual Synthesis Workflow
Caption: Conceptual synthesis of 9-Anthraceneethanol.
Applications in Research and Development
The unique combination of a fluorescent reporter and a reactive hydroxyl group makes 9-Anthraceneethanol a versatile tool in several scientific disciplines.
Fluorescent Labeling and Derivatization for HPLC
One of the primary applications of anthracene derivatives is in the derivatization of molecules that lack a native chromophore or fluorophore, enabling their sensitive detection by High-Performance Liquid Chromatography (HPLC).[3] Carboxylic acids, such as fatty acids, are a key class of compounds that benefit from this approach.[3][6]
The hydroxyl group of 9-Anthraceneethanol can be activated or converted to a better leaving group to react with the carboxylic acid moiety of an analyte, forming a highly fluorescent ester. This allows for the quantification of fatty acids at very low concentrations.[3] While specific protocols often utilize reagents like 9-anthryldiazomethane (ADAM) or 9-chloromethylanthracene, 9-Anthraceneethanol serves as a foundational structure for such derivatizing agents.[8][9]
General Workflow for Fatty Acid Derivatization
Caption: Workflow for fatty acid analysis using derivatization.
Building Block in Organic Synthesis and Drug Discovery
The anthracene scaffold is a privileged structure in medicinal chemistry and materials science.[10][11] Anthracene derivatives have been investigated for their potential anticancer and antimicrobial activities.[12][13][14][15] 9-Anthraceneethanol can serve as a key intermediate in the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of the anthracene moiety into larger molecular frameworks. This is particularly valuable in the development of novel therapeutic agents and functional materials.[10][16]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 9-Anthraceneethanol. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[7] For detailed safety information, it is always best to consult the latest Safety Data Sheet (SDS) from the supplier.[1][7][12][16][17]
Conclusion
9-Anthraceneethanol is a valuable chemical entity with significant potential, particularly as a fluorescent labeling agent and a synthetic intermediate. Its inherent photophysical properties, derived from the anthracene core, make it an excellent candidate for applications requiring high sensitivity. While more research is needed to fully elucidate its specific characteristics and expand its applications, the foundational knowledge of anthracene chemistry provides a strong basis for its use in innovative research and development endeavors.
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